Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reactions: The introduction of the methyl and methylsulfanyl groups can be accomplished through nucleophilic substitution reactions. For instance, methylation can be performed using methyl iodide in the presence of a base like potassium carbonate.
Amidation: The amino group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an ester or an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carboxylate group, potentially leading to the formation of thiazolidines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the sulfur and nitrogen in the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidines: From reduction reactions.
Substituted Thiazoles: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, thiazole derivatives are known for their antimicrobial and antifungal properties. This compound may exhibit similar activities, making it a candidate for the development of new antibiotics or antifungal agents.
Medicine
In medicinal chemistry, thiazole derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The sulfur and nitrogen atoms in the ring structure play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate
- Methyl 4-methyl-2-[(2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate
- Methyl 4-methyl-2-[(2-methyl-2-propyl)amino]-1,3-thiazole-5-carboxylate
Uniqueness
The presence of the methylsulfanyl group in Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity and biological activity, potentially enhancing its efficacy in various applications.
Properties
IUPAC Name |
methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-7-8(9(14)15-4)17-10(13-7)12-6-11(2,3)16-5/h6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIHYHWIQKYDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC(C)(C)SC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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